molecular formula C19H13N3O7 B4789459 (5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4789459
M. Wt: 395.3 g/mol
InChI Key: FFVWXPGYTIZUCO-AWNIVKPZSA-N
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Description

(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a diazinane ring, a nitro group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the diazinane ring: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitro group: Nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Formation of the benzodioxole moiety: This could involve the condensation of catechol derivatives with formaldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzodioxole moiety.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used as a ligand in catalytic reactions.

Biology

    Biochemistry: Studying its effects on enzymes and metabolic pathways.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: can be compared with other diazinane derivatives, nitrobenzodioxole compounds, and related structures.

Uniqueness

    Structural Features: The combination of the diazinane ring, nitro group, and benzodioxole moiety makes it unique.

    Reactivity: Its reactivity profile may differ from similar compounds due to the specific arrangement of functional groups.

Properties

IUPAC Name

(5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7/c1-10-3-2-4-12(5-10)21-18(24)13(17(23)20-19(21)25)6-11-7-15-16(29-9-28-15)8-14(11)22(26)27/h2-8H,9H2,1H3,(H,20,23,25)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVWXPGYTIZUCO-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

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